Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate
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Overview
Description
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst . The reaction is carried out in glacial acetic acid or hydrochloric acid under reflux conditions . The resulting product is then esterified with ethyl chloroformate to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to reduce reaction times and improve yields . Additionally, the use of nanoparticles as catalysts has been investigated to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form carbonyl derivatives.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Carbonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and as a component in redox flow batteries.
Mechanism of Action
The primary mechanism of action of ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate involves DNA intercalation . The planar structure of the compound allows it to insert between DNA base pairs, disrupting the DNA helix and inhibiting processes vital for DNA replication . This mechanism is responsible for its anticancer and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure.
NCA0424: A synthetic derivative with high DNA binding affinity.
B-220: Another synthetic derivative with significant multidrug resistance modulating activity.
Uniqueness
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate is unique due to its specific ester functional group, which can influence its solubility and reactivity compared to other indoloquinoxaline derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
65880-42-4 |
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Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
ethyl 6-methylindolo[2,3-b]quinoxaline-2-carboxylate |
InChI |
InChI=1S/C18H15N3O2/c1-3-23-18(22)11-8-9-13-14(10-11)19-16-12-6-4-5-7-15(12)21(2)17(16)20-13/h4-10H,3H2,1-2H3 |
InChI Key |
FFGUEKHAPZIOBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C3C(=N2)C4=CC=CC=C4N3C |
Origin of Product |
United States |
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